molecular formula C16H13ClN2O B2657097 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 3166-54-9

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B2657097
CAS No.: 3166-54-9
M. Wt: 284.74 g/mol
InChI Key: GZCHSUWHNMHICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is an analytical reference standard categorized as a quinazolinone . It is intended for research and forensic applications .


Synthesis Analysis

2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds .


Molecular Structure Analysis

The molecular formula of this compound is C16H13ClN2O . The SMILES representation is O=C1C2=CC=CC=C2N=C(CCl)N1C3=C©C=CC=C3 .


Chemical Reactions Analysis

2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .

Scientific Research Applications

  • Anticonvulsant Activity : Kumar et al. (2011) synthesized a series of 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds, including derivatives of the mentioned compound, and assessed their anticonvulsant activity using the 6 Hz psychomotor seizure test. They found that certain derivatives exhibited significant anticonvulsant properties (Kumar et al., 2011).

  • AMPA Receptor Antagonism : Chenard et al. (2001) explored a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to the target compound, to study their activity as AMPA receptor inhibitors. They identified new antagonists with methylamino tether groups showing potential in AMPA receptor inhibition (Chenard et al., 2001).

  • H1-Antihistaminic Activity : Alagarsamy et al. (2005) synthesized novel derivatives of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from the compound , and found that these derivatives exhibited significant H1-antihistaminic activity in vivo, with one compound showing equipotency to chlorpheniramine maleate (Alagarsamy et al., 2005).

  • Antimicrobial, Analgesic, and Anti-inflammatory Properties : Dash et al. (2017) conducted research on quinazoline-4-one/4-thione derivatives, linked to the compound of interest, and assessed their antimicrobial, analgesic, and anti-inflammatory activities. They found that specific substitutions at certain positions on the quinazoline derivatives were crucial for these activities (Dash et al., 2017).

  • Anticancer Activity : Noolvi and Patel (2013) synthesized and characterized a series of quinazoline derivatives, including those related to the mentioned compound, for their anticancer activity. They focused on targeting EGFR-tyrosine kinase, identifying compounds with significant activity against certain cancer cell lines (Noolvi & Patel, 2013).

  • Corrosion Inhibition : Errahmany et al. (2020) investigated new compounds derived from quinazolinone, including ones similar to the target compound, for their efficiency as corrosion inhibitors in a specific medium. They found that these compounds acted as good corrosion inhibitors for mild steel (Errahmany et al., 2020).

Mechanism of Action

In vitro cytotoxic activities of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were evaluated against three human cancer cell lines: A549, MCF-7 and SW1116 using colorimetric MTT assay . Molecular docking studies were applied on epidermal growth factor receptor (EGFR) as the main target of quinazoline scaffolds in cancer therapy to predict the binding energies, binding modes and orientation of these ligands toward the active site of the receptor .

It is soluble in DMF (10mg/ml), DMSO (1 mg/ml), and Ethanol (0.25 mg/ml) . The compound has a formula weight of 284.7 .

Safety and Hazards

This product is not for human or veterinary use . It should be stored at -20°C and shipped at room temperature .

Properties

IUPAC Name

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCHSUWHNMHICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043389
Record name 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-54-9
Record name 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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